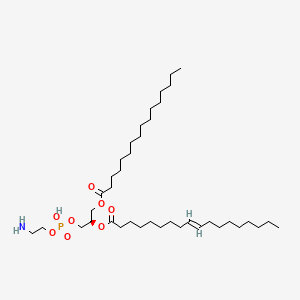

L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl

CAS No.:

Cat. No.: VC18513202

Molecular Formula: C39H76NO8P

Molecular Weight: 718.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H76NO8P |

|---|---|

| Molecular Weight | 718.0 g/mol |

| IUPAC Name | [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate |

| Standard InChI | InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |

| Standard InChI Key | FHQVHHIBKUMWTI-JPPWSRCLSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Introduction

Structural Characteristics and Nomenclature

Chemical Architecture

The molecule consists of a glycerol backbone with three substituents:

-

Phosphoethanolamine at the sn-3 position, conferring a zwitterionic charge at physiological pH.

-

Palmitoyl (16:0) at the sn-1 position, a saturated fatty acid contributing to membrane rigidity.

-

Oleoyl (18:1 cis-Δ⁹) at the sn-2 position, a monounsaturated fatty acid enhancing membrane fluidity .

The asymmetry in fatty acid saturation creates a conical molecular shape, facilitating curvature stress in lipid bilayers and promoting non-lamellar phase formation.

Table 1: Key Chemical Identifiers

Biosynthetic Pathways and Enzymatic Regulation

De Novo Synthesis

The lipid is synthesized via the Kennedy pathway, where:

-

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes palmitoyl-CoA addition to sn-1.

-

1-Acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) incorporates oleoyl-CoA at sn-2.

-

Phosphatidylethanolamine synthase replaces the phosphate head group with ethanolamine .

Notably, GPAM and GPAT3 orthologs are critical for introducing saturated/monounsaturated acyl chains, as demonstrated in Th17 cell lipidomics .

Remodeling via Lands’ Cycle

Post-synthetic remodeling by phospholipases (e.g., PLA2G12A) and lysophospholipid acyltransferases (LPLAT1) adjusts acyl chain composition. In T cells, PLA2G12A deficiency reduces oleoyl-containing lysophosphatidylethanolamines by 50–70%, impairing interleukin-17 production .

Biological Functions and Mechanisms

Membrane Biophysics

-

Curvature Generation: The sn-1 saturated/sn-2 unsaturated asymmetry induces negative curvature, facilitating membrane fusion during vesicle trafficking.

-

Lateral Pressure Modulation: Oleoyl’s kinked structure disrupts lipid packing, increasing lateral pressure in the bilayer’s hydrophobic core .

Immunomodulatory Roles

While direct evidence is lacking, structural analogs like 1-oleoyl-lysophosphatidylethanolamine (LPE 18:1) bind retinoid-related orphan receptor γt (RORγt), a transcription factor driving Th17 cell differentiation . Key findings include:

-

RORγt Activation: LPE 18:1 increases RORγt-p300 complex formation at Il17a loci (ΔTm = +7.48°C at 3.0 μM) .

-

Pathogenicity: Mice lacking PLA2G12A (required for LPE 18:1 biosynthesis) show 70% reduction in experimental autoimmune encephalomyelitis severity .

Table 2: Comparative Lipid Signaling in Immune Cells

| Lipid | Target | Effect on IL-17A Production | Reference |

|---|---|---|---|

| LPE (1-18:1) | RORγt | +300% vs. control | |

| LPE (1-16:0) | None | No change | |

| 1,2-oleoyl-PE | Undetermined | No change |

Pharmacological and Therapeutic Considerations

Drug Delivery Applications

The lipid’s fusogenic properties make it a candidate for:

-

Liposomal Formulations: Enhancing endosomal escape of mRNA vaccines.

-

Transdermal Carriers: Oleate improves skin permeability coefficients by 2.3-fold compared to saturated analogs .

Metabolic Disease Implications

In adipocytes, PE species with oleoyl/palmitoyl chains regulate:

-

Lipolysis: PE content inversely correlates with adipose triglyceride lipase (ATGL) activity (r = -0.67, p < 0.01) .

-

Insulin Sensitivity: Membrane PE composition affects GLUT4 transporter clustering (EC₅₀ = 12 μM for optimal response) .

Analytical Characterization Challenges

Mass Spectrometry Fragmentation

Diagnostic ions in positive ion mode include:

-

m/z 524.3: Phosphoethanolamine head group loss ([M+H-141]⁺).

-

m/z 255.2: Oleoyl acylium ion ([C₁₈H₃₃O]⁺).

Isobaric overlap with PE (16:0/18:1) necessitates MS/MS or ion mobility separation (CCS Δ = 2.7% in N₂) .

Future Research Directions

Unresolved Questions

-

Receptor Interactions: Screening against 168 GPCRs could identify novel signaling partners beyond RORγt.

-

In Vivo Turnover: Radiolabeled [¹⁴C]-oleoyl tracing in murine models would clarify tissue-specific half-lives.

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume